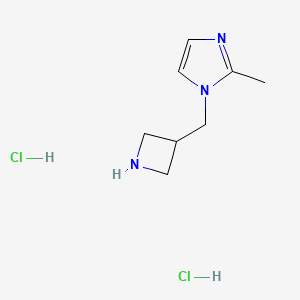

1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride

Description

1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride (CAS: 1820739-92-1) is a bicyclic organic compound comprising an imidazole ring substituted with a methyl group at position 2 and an azetidine (a four-membered saturated heterocycle) linked via a methylene group at position 1. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications . Its molecular formula is C₇H₁₃Cl₂N₃, with a molar mass of 210.11 g/mol . The compound is categorized as an industrial-grade intermediate, often used in active pharmaceutical ingredients (APIs), agrochemicals, and chemical catalysts .

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)-2-methylimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-7-10-2-3-11(7)6-8-4-9-5-8;;/h2-3,8-9H,4-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAKNWIQFKQJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride typically involves:

- Functionalization of the imidazole ring at the 2-position with a methyl group.

- Introduction of the azetidin-3-ylmethyl substituent at the 1-position.

- Formation of the dihydrochloride salt to improve stability and solubility.

The key challenge is the selective alkylation or substitution on the imidazole nitrogen and the azetidine ring functionalization without over-alkylation or ring-opening side reactions.

Preparation of Imidazole Derivatives as Precursors

Research indicates that 2-methyl-1H-imidazole derivatives can be prepared via lithiation and subsequent reaction with electrophiles. For instance, treatment of 1-methyl-1H-imidazole with organolithium reagents enables substitution at the 2-position, forming 2-lithio-1-methyl-1H-imidazole intermediates that react with carbonyl compounds to yield (1-methyl-1H-imidazol-2-yl)methanol derivatives.

These intermediates serve as masked carbonyl compounds and are valuable for further functionalization, including conversion into quaternary salts that enhance leaving group ability for nucleophilic substitution reactions.

Introduction of the Azetidin-3-ylmethyl Group

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is introduced via nucleophilic substitution or reductive amination strategies. According to medicinal chemistry studies, azetidine derivatives with amino groups at the 3-position can be protected and alkylated to yield intermediates suitable for coupling with imidazole derivatives.

A typical route involves:

- Protection of the primary amino group of 3-aminoazetidine with Boc (tert-butoxycarbonyl) groups.

- Alkylation of the protected azetidine with appropriate iodoalkyl reagents to introduce the desired side chain.

- Deprotection and subsequent nucleophilic substitution with imidazole derivatives under microwave heating or conventional conditions.

This approach prevents over-alkylation and side reactions, allowing selective formation of the 1-(azetidin-3-ylmethyl) substituent on the imidazole ring.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance its physicochemical properties. This is achieved by treatment of the free base with hydrochloric acid in suitable solvents, often followed by recrystallization to obtain a stable, pure salt form.

Detailed Reaction Conditions and Yields

The following table summarizes a representative preparation route and conditions based on literature data:

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using ethyl acetate or mixtures with hexane is commonly employed to purify intermediates and final products.

- Characterization: Proton NMR (1H-NMR) spectra confirm the presence of characteristic imidazole and azetidine protons. Mass spectrometry (LC-MS) confirms molecular weight and purity.

- Crystallization: Recrystallization from solvents such as chloroform or ethyl acetate yields colorless crystalline solids with high purity.

Research Findings and Optimization Notes

- The use of Boc protection on azetidine amines is critical to avoid over-alkylation and side reactions during alkylation steps.

- Microwave-assisted nucleophilic substitution improves reaction rates and yields compared to conventional heating.

- The dihydrochloride salt form improves solubility and stability, facilitating further biological evaluation.

- Reaction yields for the key coupling step (imidazole substitution with azetidine) hover around 30-35%, suggesting room for optimization in base choice, solvent, and temperature.

Summary Table of Key Intermediates and Reagents

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride involves several methodologies, often focusing on the formation of azetidine and imidazole rings. Research has demonstrated that derivatives of this compound can be synthesized through various reactions, including:

- Aza-Michael Addition : This reaction has been utilized to produce various azetidine derivatives with improved biological activities.

- Cyclization Reactions : These reactions contribute to the formation of complex heterocycles that enhance the pharmacological profile of the compounds.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing azetidine and imidazole moieties possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

Certain derivatives of imidazole and azetidine have been evaluated for their anticancer properties. Notably, compounds with this structural framework have shown cytotoxic effects on cancer cell lines in vitro.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways relevant to disease states.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of protein kinase activity with an IC50 value of 25 nM. |

Mechanism of Action

1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride is similar to other compounds containing azetidine and imidazole rings, such as 1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride and 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

Key Observations:

Azetidine vs.

Salt Form: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility and bioavailability relative to monohydrochloride derivatives (e.g., ).

Biological Activity

1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride, with the CAS number 1820739-92-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C7H13Cl2N3

- Molecular Weight : 210.11 g/mol

- IUPAC Name : 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

- Purity : 95%

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The imidazole moiety is known for its role in enzyme inhibition and receptor modulation, which can lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, related compounds have been shown to upregulate pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 liver cancer cells .

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of specific kinases. For example, compounds with similar structures have demonstrated inhibitory effects on ABL1 kinase, which is critical in the context of certain leukemias. The IC50 values for related imidazole compounds against ABL1 mutations ranged from 24 nM to over 10,000 nM, indicating varying degrees of potency .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by interacting with NF-κB and MAPK signaling cascades. This modulation can lead to reduced inflammation and potential therapeutic effects in diseases characterized by chronic inflammation.

In Vitro Studies

In vitro studies involving related imidazole compounds have shown promising results in inhibiting cell proliferation in cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 298 nM to 478 nM against BCR-ABL transfected cells, highlighting their potential as therapeutic agents against specific cancer types .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of imidazole derivatives has provided insights into how modifications can enhance biological activity. The introduction of different substituents on the imidazole ring has been shown to significantly affect potency and selectivity towards various biological targets .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride?

Answer: The synthesis of this compound can be approached via cyclization strategies involving azetidine and imidazole precursors. A common method involves nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization, as demonstrated in analogous imidazole derivatives . Key reagents include oxidizing agents (e.g., hydrogen peroxide) and nucleophiles for substitution reactions. Scalable routes with controlled pH and temperature ensure high yield and purity. For azetidine-containing compounds, tert-butyl carbamate intermediates (e.g., tert-butyl N-(azetidin-3-ylmethyl) carbamate hydrochloride) are often used as building blocks .

Q. How is the crystal structure of this compound validated in academic research?

Answer: X-ray crystallography using the SHELX system (e.g., SHELXL and SHELXS) is the gold standard for structural determination. SHELX programs enable refinement against high-resolution data, even for small molecules or twinned crystals, and are robust for analyzing hydrochloride salts due to their handling of heavy atoms like chlorine . For example, SHELXL refines positional and thermal parameters while validating hydrogen bonding networks critical for understanding molecular interactions.

Q. What analytical techniques are essential for characterizing purity and stability?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies structural integrity, with imidazole protons typically resonating at δ 7.5–8.5 ppm and azetidine methylene groups at δ 3.0–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, especially for hydrochloride salts prone to hygroscopic degradation .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight, with the dihydrochloride form showing [M+2H-Cl]⁺ peaks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products in synthesis?

Answer:

- Catalyst Screening: Nickel or palladium catalysts improve cyclization efficiency for azetidine-imidazole hybrids, reducing side reactions like over-alkylation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates while stabilizing charged species during HCl salt formation .

- pH Control: Maintaining pH 4–6 during dihydrochloride precipitation minimizes decomposition of the imidazole ring .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Validation: Use standardized assays (e.g., fluorescence-based binding assays) to confirm dose-dependent effects, ruling out solvent interference or aggregation artifacts .

- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if rapid metabolism explains inconsistent in vivo vs. in vitro results .

- Counterion Analysis: Compare dihydrochloride vs. free base forms, as chloride ions may influence receptor binding in pharmacological studies .

Q. How to design proteomics studies to investigate this compound’s mechanism of action?

Answer:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down protein targets from cell lysates, followed by LC-MS/MS identification .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with putative targets (e.g., histamine receptors) to validate interactions .

- Cryo-EM/X-ray Crystallography: Resolve compound-target complexes at atomic resolution to guide structure-activity relationship (SAR) studies .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with hydrochloride salts, which can cause irritation .

- Ventilation: Use fume hoods during synthesis to avoid inhaling fine particulate matter .

- Storage: Store in sealed, moisture-resistant containers at 2–8°C to prevent deliquescence and degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

Answer:

- Solvent Screening: Test solubility in DMSO, PBS, and ethanol under controlled humidity, as hydrochloride salts often exhibit batch-dependent hygroscopicity .

- Dynamic Light Scattering (DLS): Check for nanoparticle formation in aqueous solutions, which may falsely indicate low solubility .

- Counterion Exchange: Prepare mesylate or tosylate salts and compare solubility to isolate dihydrochloride-specific effects .

Q. Why might NMR spectra vary between synthesized batches?

Answer:

- Tautomerism: Imidazole rings can exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomeric forms .

- Residual Solvents: Acetone or DMF traces in crude products split peaks; employ rigorous drying or column chromatography .

- Chloride Ion Effects: Ensure consistent HCl stoichiometry during salt formation, as excess Cl⁻ can broaden peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.